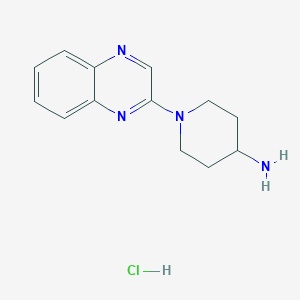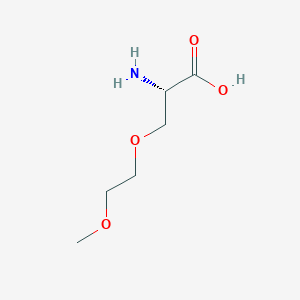
1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride
概要
説明
1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C13H17ClN4. It is a derivative of quinoxaline, a heterocyclic aromatic organic compound, and piperidine, a six-membered ring containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions: 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of quinoxaline-2-carboxylic acid with piperidin-4-amine under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
化学反応の分析
Types of Reactions: 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Quinoxaline derivatives with increased oxidation states.
Reduction: Reduced quinoxaline derivatives with lower oxidation states.
Substitution: Substituted quinoxaline derivatives with various alkyl or aryl groups.
科学的研究の応用
. In chemistry, it serves as a building block for the synthesis of more complex organic compounds. In biology, it has been investigated for its potential as a pharmacological agent. In medicine, it has shown promise as an anti-cancer agent due to its ability to inhibit bromodomain and extra-terminal (BET) proteins. In industry, it is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. It has been shown to inhibit BET proteins, which play a crucial role in gene regulation and cancer progression. By binding to these proteins, the compound disrupts their function and inhibits cancer cell growth.
類似化合物との比較
1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride is similar to other quinoxaline derivatives, such as 1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride and 1,3-dihydro-1- {1- [4- (4-phenylpyrrolo [1,2- a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2 H -benzimidazol-2-one. it is unique in its ability to inhibit BET proteins, making it a valuable compound in cancer research.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and ability to inhibit BET proteins make it a valuable tool in the development of new therapeutic agents and materials.
特性
IUPAC Name |
1-quinoxalin-2-ylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.ClH/c14-10-5-7-17(8-6-10)13-9-15-11-3-1-2-4-12(11)16-13;/h1-4,9-10H,5-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHQPYBIQVEGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=CC=CC=C3N=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671407 | |
| Record name | 1-(Quinoxalin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185317-72-9 | |
| Record name | 1-(Quinoxalin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B1500760.png)
![Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1500761.png)

![Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1500770.png)


![Oxazolo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B1500774.png)






